

An In-depth Technical Guide to the Infrared Spectroscopy of 4,4'-Dinitrodiphenylmethane

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Compound of Interest

Compound Name: 4,4'-Dinitrodiphenylmethane

Cat. No.: B168056

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of **4,4'-dinitrodiphenylmethane** ($C_{13}H_{10}N_2O_4$), a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and details a standard experimental protocol for obtaining its infrared spectrum.

Molecular Structure and Key Functional Groups

4,4'-Dinitrodiphenylmethane consists of two p-nitrophenyl groups linked by a methylene ($-CH_2-$) bridge. The key functional groups that give rise to characteristic absorption bands in its infrared spectrum are:

- **Aromatic Nitro Groups ($-NO_2$):** These are strongly electron-withdrawing groups attached to the phenyl rings.
- **Di-substituted Aromatic Rings (p-phenylene):** The benzene rings are substituted at the 1 and 4 positions.
- **Methylene Bridge ($-CH_2-$):** The flexible linkage between the two aromatic systems.

Understanding the expected vibrational frequencies of these groups is fundamental to interpreting the IR spectrum of the compound.

Infrared Absorption Data

The infrared spectrum of **4,4'-dinitrodiphenylmethane** is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent functional groups. The quantitative data, sourced from the SpectraBase repository, is summarized below.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3100 - 3000	Medium	Aromatic C-H Stretching
~2925, ~2850	Weak	Asymmetric & Symmetric CH ₂ Stretching
~1600	Medium	Aromatic C=C Ring Stretching
~1517	Strong	Asymmetric NO ₂ Stretching
~1450	Medium	CH ₂ Scissoring (Bending)
~1345	Strong	Symmetric NO ₂ Stretching
~850	Strong	C-N Stretching / Out-of-plane C-H Bending (p-substitution)

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

Experimental Protocols

A standard method for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample like **4,4'-dinitrodiphenylmethane** involves the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality transmission infrared spectrum of solid **4,4'-dinitrodiphenylmethane**.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer

- **4,4'-Dinitrodiphenylmethane** sample (analytical grade)
- Potassium Bromide (KBr), spectroscopy grade, desiccated
- Agate mortar and pestle
- Pellet press with die set
- Infrared lamp or vacuum oven
- Spatula and weighing paper

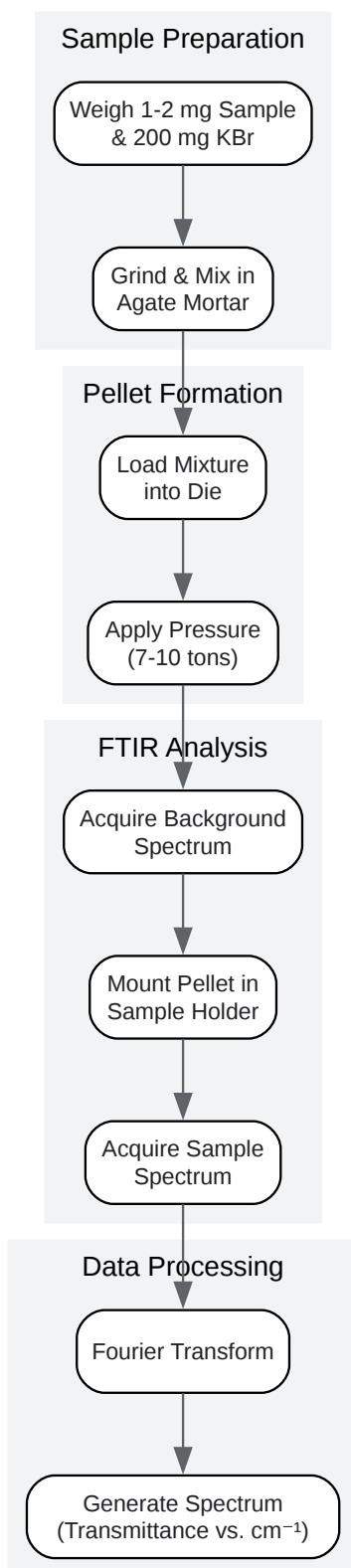
Procedure:

- Sample Preparation:
 - Gently grind approximately 200 mg of dry KBr powder in an agate mortar to create a fine, uniform powder.
 - Weigh approximately 1-2 mg of the **4,4'-dinitrodiphenylmethane** sample.
 - Add the sample to the KBr in the mortar.
 - Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogeneous. Avoid excessive grinding which can affect the crystal structure.
- Pellet Formation:
 - Transfer a portion of the KBr-sample mixture into the pellet die.
 - Distribute the powder evenly across the die surface.
 - Assemble the die and place it in the hydraulic press.
 - Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum Acquisition:

- Ensure the sample compartment of the FTIR spectrometer is empty.
- Run a background scan to record the spectrum of the ambient atmosphere (mainly H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
 - Acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum (transmittance vs. wavenumber).
 - Label the significant peaks and compare them with the reference data.

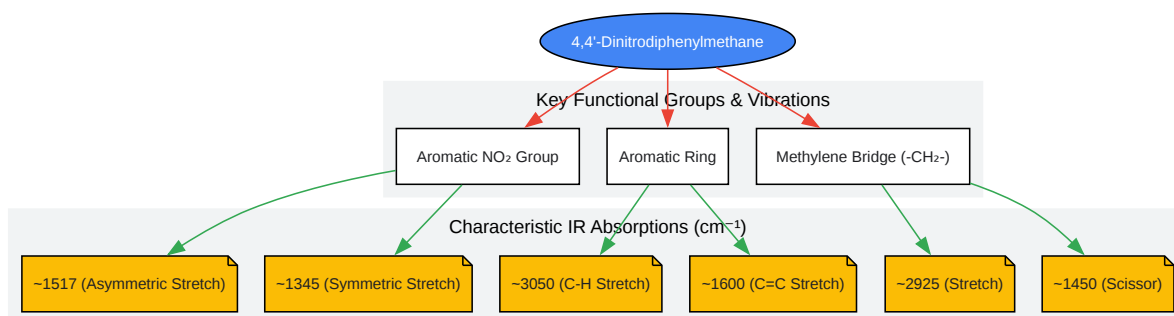
Visualizations

The following diagrams illustrate the experimental workflow and the key molecular vibrations of **4,4'-dinitrodiphenylmethane**.



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Caption: Workflow for FTIR analysis using the KBr pellet method.



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Caption: Key vibrational modes of **4,4'-dinitrodiphenylmethane**.

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